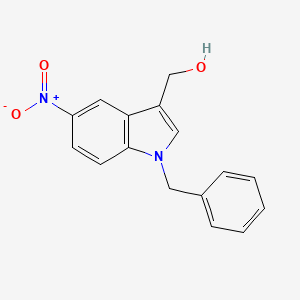

(1-benzyl-5-nitro-1H-3-indolyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-5-nitroindol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-11-13-10-17(9-12-4-2-1-3-5-12)16-7-6-14(18(20)21)8-15(13)16/h1-8,10,19H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGJGIVPYSMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369481 | |

| Record name | (1-benzyl-5-nitro-1H-3-indolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300664-55-5 | |

| Record name | (1-benzyl-5-nitro-1H-3-indolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5 Nitro 1h 3 Indolyl Methanol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (1-benzyl-5-nitro-1H-3-indolyl)methanol suggests that the molecule can be disconnected at several key bonds. The most straightforward approach involves the disconnection of the C3-hydroxymethyl bond, leading to the precursor 1-benzyl-5-nitro-1H-indole . This intermediate can be further disconnected at the N1-benzyl bond to yield 5-nitro-1H-indole and a suitable benzylating agent like benzyl (B1604629) bromide. 5-Nitro-1H-indole itself is a commercially available starting material or can be synthesized from indole (B1671886) through nitration.

An alternative disconnection at the C3 position could involve a formyl group, which can be reduced to the target hydroxymethyl group. This points to 1-benzyl-5-nitro-1H-indole-3-carbaldehyde as a key intermediate. This aldehyde can be synthesized from 1-benzyl-5-nitro-1H-indole via formylation.

The key precursors identified through this analysis are:

5-nitro-1H-indole

Benzyl bromide (or other benzylating agents)

1-benzyl-5-nitro-1H-indole

1-benzyl-5-nitro-1H-indole-3-carbaldehyde

Classical Synthetic Routes

Classical synthetic routes to this compound typically involve a stepwise functionalization of the indole ring.

The inherent nucleophilicity of the indole ring, particularly at the N1 and C3 positions, governs the classical synthetic strategies. The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene (B151609) ring towards electrophilic substitution but influences the reactivity of the pyrrole (B145914) moiety.

The introduction of the benzyl group at the N1 position is a crucial step. A common and effective method for the N-alkylation of indoles is the reaction with an alkyl halide in the presence of a base. For the synthesis of 1-benzyl-5-nitro-1H-indole, 5-nitroindole (B16589) can be treated with benzyl bromide. A well-established procedure for N-benzylation involves the use of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This method is known for its high yields and applicability to a variety of indoles. nih.gov

Reaction Scheme for N-Benzylation:

While starting from 5-nitroindole is the most direct approach, the nitro group can also be introduced onto the indole scaffold at a later stage. However, nitration reactions on substituted indoles can lead to mixtures of products and require careful control of reaction conditions. Reductive cyclization of o-nitrotoluene derivatives is another classical approach to synthesize the indole core itself, which can be adapted to produce nitro-substituted indoles. oaes.ccnih.gov For the purpose of synthesizing the target compound, utilizing commercially available 5-nitroindole is generally the more efficient pathway.

With 1-benzyl-5-nitro-1H-indole in hand, the final step is the introduction of the hydroxymethyl group at the C3 position. A common and reliable method for this transformation is a two-step sequence involving formylation followed by reduction.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. nih.govnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). nih.govacs.org The reaction of 1-benzyl-5-nitro-1H-indole with the Vilsmeier reagent would yield 1-benzyl-5-nitro-1H-indole-3-carbaldehyde.

The subsequent step is the reduction of the aldehyde to the primary alcohol. This can be readily achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a mild and effective choice.

Two-Step C3-Hydroxymethylation:

Formylation: 1-benzyl-5-nitro-1H-indole + POCl₃/DMF → 1-benzyl-5-nitro-1H-indole-3-carbaldehyde

Reduction: 1-benzyl-5-nitro-1H-indole-3-carbaldehyde + NaBH₄ → this compound

Modern Catalytic Approaches

Modern synthetic chemistry has seen a surge in the development of catalytic methods for C-H functionalization, offering more direct and efficient routes to substituted indoles.

Palladium-catalyzed reactions have been extensively used for the functionalization of indoles. researchgate.net Specifically, palladium-catalyzed C3-allylation and C3-benzylation of indoles have been reported, often using allyl alcohols or benzyl carbonates as the alkylating agents. acs.orgacs.org These methods could potentially be adapted for the synthesis of the target molecule, although direct hydroxymethylation via this route is less common. The general principle involves the formation of a π-allyl or π-benzyl palladium intermediate that then reacts with the nucleophilic C3 position of the indole. acs.org

More recent advancements include the use of other transition metals like rhodium and iron for the C3-alkylation of indoles with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov These reactions are highly atom-economical as they generate water as the only byproduct. A metal-free, base-promoted direct C3-alkylation of indoles with methyl alcohols has also been explored. chemrxiv.org

Organocatalysis has also emerged as a powerful tool. Chiral Brønsted acids can activate indolylmethanols for various transformations. oaes.ccoaepublish.com While this is often used in the context of further reactions of indolylmethanols, the principles of activating the indole system for C3-functionalization are relevant.

Biocatalysis offers a green and highly selective alternative. S-adenosyl methionine (SAM)-dependent methyltransferases have been shown to perform stereoselective C3-methylation of indoles. nih.gov While not directly applicable to hydroxymethylation, this highlights the potential of enzymatic systems for precise indole functionalization.

Transition-Metal Catalysis in Indole Construction and Functionalization

Transition-metal catalysis offers powerful and versatile tools for the construction and functionalization of the indole nucleus, which are relevant to the synthesis of this compound.

For the initial N-benzylation step, copper-catalyzed cross-coupling reactions represent a viable alternative to traditional Sₙ2-type alkylations. For instance, a copper(I) iodide/1,10-phenanthroline catalytic system has been effectively used for the N-arylation of 5-nitroindole with aryl iodides. researchgate.net This methodology could potentially be adapted for N-benzylation using benzyl halides.

In the context of C3-functionalization, palladium catalysis has been extensively explored. While direct C-H benzylation of indoles with benzyl alcohols has been achieved using palladium catalysts, the presence of a deactivating nitro group on the indole ring could pose a challenge for this approach. researchgate.net Another relevant transition-metal catalyzed reaction is the manganese-catalyzed C3-alkylation of indoles with benzyl alcohols. chalmers.se However, the study reporting this method noted that indoles with strong electron-withdrawing groups, such as nitro and cyano, did not yield the desired product, indicating a limitation of this specific catalytic system for the synthesis of the target compound. chalmers.se

The following table summarizes some transition-metal catalyzed reactions relevant to the synthesis of functionalized indoles.

| Reaction Type | Catalyst System | Substrates | Key Features | Potential Relevance |

| N-Arylation | CuI/1,10-phenanthroline | 5-nitroindole, aryl iodides | Effective for C-N bond formation with nitro-substituted indoles. researchgate.net | Adaptable for N-benzylation of 5-nitroindole. |

| C3-Alkylation | MnFe₂O₄ nanoparticles | Indole, benzyl alcohol | Catalyzes C-H activation for C3-alkylation. chalmers.se | Potentially applicable, but may be inhibited by the nitro group. chalmers.se |

| C3-Benzylation | Palladium catalyst | Indole-carboxylic acids, benzyl alcohols | Domino protocol involving C3-H bond activation. researchgate.net | Feasibility with a nitro-substituted indole needs investigation. |

Organocatalysis for Selective Transformations

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of indoles, providing access to chiral indole derivatives. researchgate.net While the target molecule, this compound, is achiral, the principles of organocatalysis are pertinent to the broader field of indole functionalization.

Organocatalytic approaches often rely on the activation of substrates through the formation of reactive intermediates. For example, chiral secondary amines can catalyze the enantioselective functionalization of indoles via the formation of iminium ions from α,β-unsaturated aldehydes. This allows for the stereocontrolled addition of the indole nucleophile.

Another major area of organocatalysis involves the use of chiral Brønsted acids, such as phosphoric acids, to activate electrophiles through hydrogen bonding. This strategy has been successfully applied to a variety of indole functionalization reactions.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Recent advances in the green synthesis of indoles include the use of microwave irradiation to accelerate reactions, the development of multicomponent reactions that increase complexity in a single step, and the use of more environmentally friendly solvents such as water. nih.govrsc.orgacs.org For instance, the direct functionalization of indoles in aqueous media has been demonstrated as a sustainable alternative to traditional organic solvents. nih.gov

Atom Economy Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are desirable as they generate less waste.

In the proposed synthesis of this compound, the atom economy of each step can be analyzed:

| Synthetic Step | Reaction Type | Byproducts | Atom Economy Assessment |

| N-benzylation of 5-nitroindole | Nucleophilic Substitution | KBr, H₂O | Moderate, as it generates a salt byproduct. |

| Vilsmeier-Haack Formylation | Electrophilic Substitution | PO₂Cl, HCl, Dimethylamine | Low, due to the use of stoichiometric reagents that are not incorporated into the product. |

| Reduction of Aldehyde | Hydride Reduction | Borate salts | High, as the primary atoms from the reducing agent are hydrogen. |

Addition and rearrangement reactions generally have the highest atom economy, while substitution and elimination reactions are less atom-economical due to the generation of byproducts. The Vilsmeier-Haack formylation step, in particular, has a low atom economy.

Solvent Minimization and Alternative Media

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more benign alternatives.

For the synthesis of this compound, several opportunities for applying this principle exist. The N-benzylation step, often performed in DMF or DMSO, could potentially be adapted to more environmentally friendly solvents. Research has shown that C-N cross-coupling reactions for the synthesis of N-aryl indoles can be carried out in water or a mixture of DME and water, which represents a greener alternative. researchgate.net

Furthermore, the development of solvent-free reaction conditions is a major goal of green chemistry. While not yet demonstrated for this specific synthesis, mechanochemical methods, where reactions are induced by mechanical force in a ball mill, have been successfully applied to other indole syntheses, such as the Fischer indole synthesis, completely eliminating the need for a solvent.

Chemical Reactivity and Transformation Pathways of 1 Benzyl 5 Nitro 1h 3 Indolyl Methanol

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is an aromatic heterocycle that is generally electron-rich, making it susceptible to electrophilic attack. bhu.ac.in However, the specific substitution pattern of (1-benzyl-5-nitro-1H-3-indolyl)methanol modifies this inherent reactivity.

Electrophilic aromatic substitution (EAS) on an unsubstituted indole preferentially occurs at the C-3 position. bhu.ac.in In the case of this compound, this position is already occupied by a hydroxymethyl group. When the C-3 position is blocked, electrophilic attack may occur at the C-2 position of the pyrrole (B145914) ring or on the benzene (B151609) portion of the nucleus at positions C-4, C-6, or C-7. bhu.ac.in

The outcome of an EAS reaction is governed by the directing effects of the existing substituents: the N-benzyl group, the C-3 methanol (B129727) group, and the C-5 nitro group. The N-benzyl group is generally considered a weakly activating group. The key deactivating substituent is the nitro group at the C-5 position. The nitro group is a powerful electron-withdrawing group that strongly deactivates the benzene ring towards electrophilic attack. msu.edulibretexts.org Electron-withdrawing groups on the benzene ring of an indole slow down electrophilic substitution reactions. uwindsor.ca

The directing effects are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| N-benzyl | N-1 | Weakly Activating | C-2, C-3 |

| Methanol | C-3 | Weakly Deactivating (Inductive) | C-2, C-4, C-6 |

| Nitro | C-5 | Strongly Deactivating (Resonance & Inductive) | C-4, C-6 (meta to NO₂) |

Given these competing influences, electrophilic attack on the pyrrole ring at C-2 is possible, though less favored than the typical C-3 attack. For substitution on the benzenoid ring, the powerful meta-directing effect of the C-5 nitro group is expected to dominate, directing incoming electrophiles to the C-4 and C-6 positions. libretexts.org For example, nitration of nitrobenzene (B124822) produces the meta-disubstituted product as the major isomer. libretexts.org

The electron-rich nature of the indole nucleus makes it generally resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the nitro group at C-5, can facilitate nucleophilic aromatic substitution (SNAr) on the benzene ring. youtube.com The nitro group activates the ring for such reactions, making the carbon atoms at the ortho and para positions (C-4 and C-6) susceptible to attack by strong nucleophiles. youtube.combeilstein-journals.org For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org In a similar vein, this compound could potentially undergo substitution at C-4 or C-6 if a suitable leaving group were present at one of those positions.

Transformations Involving the N-Benzyl Moiety

The N-benzyl group is a common feature in indole chemistry, often serving as a protecting group, but it can also participate in specific chemical transformations. nih.govjst.go.jp

Rearrangement reactions involving the migration of an N-alkyl or N-benzyl group are known in aromatic amine chemistry. The Hofmann-Martius rearrangement, for example, involves the heat- and acid-catalyzed migration of an alkyl group from an N-alkylaniline to the aromatic ring. berhamporegirlscollege.ac.in Another related transformation is the Fischer-Hepp rearrangement, where an N-nitrosoamine rearranges to a C-nitroso compound. berhamporegirlscollege.ac.in While these are typically associated with anilines, the structural similarity of the N-benzylated indole might allow for analogous, albeit likely strenuous, rearrangements under strong acid and heat.

More relevant to indole chemistry is the high migratory aptitude of the benzyl (B1604629) group in rearrangements of 3-substituted indolenines, which can lead to the formation of 2,3-disubstituted indoles. nih.gov

The N-benzyl group can be removed via oxidative cleavage. This deprotection strategy involves the oxidation of the benzylic C-N bond. A serendipitous discovery showed that an o-nitrobenzyl group on a lactam could be easily removed using aqueous NaOH in methanol at 75 °C, a process presumed to involve oxidation at the benzylic position by dissolved oxygen. nih.gov 4-Nitrobenzaldehyde was identified as a by-product of this type of reaction. nih.gov Metal-free electrochemical methods have also been developed for the selective oxidative cleavage of the benzyl C-N bond in benzylamines. mdpi.com The N-benzyl group in various indole derivatives can also be cleaved using reagents like aluminum chloride, with the reaction rate influenced by substituents on the benzyl ring itself. jst.go.jp An electron-donating group on the benzyl ring accelerates this deprotection, while an electron-withdrawing group hinders it. jst.go.jp

A summary of potential cleavage conditions is provided in the table below.

| Reagent/Condition | Product from Benzyl Group | Reference |

| Aqueous NaOH, Methanol, 75 °C | Benzaldehyde | nih.gov |

| Aluminum Chloride (AlCl₃), Benzene | Toluene (from benzyl group) | jst.go.jp |

| Electrochemical Oxidation | Benzaldehyde | mdpi.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Toluene | uwindsor.carsc.org |

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, with reduction being the most prominent. The reduction of the nitro group on the indole ring is a key step in the synthesis of many biologically active compounds. rsc.org

The C-5 nitro group of this compound can be readily reduced to a primary amine, yielding (1-benzyl-5-amino-1H-3-indolyl)methanol. This transformation can be achieved using a variety of reducing agents and conditions. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a common and efficient method. uwindsor.carsc.org Other methods include the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. youtube.com The choice of reducing agent can be critical to avoid the simultaneous cleavage of other functional groups, such as the N-benzyl group, although catalytic hydrogenation can also effect debenzylation. uwindsor.ca

The following table details common reagents for the reduction of aromatic nitro groups.

| Reagent | Conditions | Typical Outcome |

| H₂, Pd/C | Methanol or Ethanol, room temp. | Reduction to amine; may also cause debenzylation |

| Iron (Fe), HCl | Heat | Selective reduction to amine |

| Tin (Sn), HCl | Reduction to amine | |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Reduction to amine |

| Hydrazine (B178648) Hydrate (B1144303), Raney Nickel | THF/Methanol | Reduction to amine |

Reduction Chemistry and Derivative Formation

The nitro group on the indole ring is a versatile functional handle that can be readily reduced to an amino group, opening pathways to a diverse range of derivatives. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. acs.org Catalytic hydrogenation is a common and efficient method for this conversion. Reagents such as Raney nickel with hydrazine hydrate or palladium on carbon (Pd/C) with a hydrogen source are frequently employed. orgsyn.org

The resulting 5-aminoindole (B14826) derivative is a key intermediate for synthesizing compounds with varied biological activities. The newly formed amino group can undergo a plethora of subsequent reactions, including diazotization, acylation, and alkylation, to generate a library of novel structures. For instance, the reduction of related nitroindoles serves as a standard method to access the corresponding anilines, which are precursors to more complex heterocyclic systems. acs.org

| Reagent/System | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine (Aniline) | Standard, high-efficiency catalytic hydrogenation. |

| Raney Ni, Hydrazine (N₂H₄) | Amine (Aniline) | Effective for reducing nitro groups in the synthesis of indoles. orgsyn.org |

| NaBH₄, Supported Catalyst | Amine, Hydrazo, or Azo compounds | Product selectivity can depend on reaction conditions. acs.org |

| SnCl₂, HCl | Amine (Aniline) | Classic method for nitro group reduction in acidic media. |

| Fe, NH₄Cl | Amine (Aniline) | A mild and often-used method in laboratory synthesis. |

SNAr Pathways on the Nitro-Substituted Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aromatic rings bearing strong electron-withdrawing groups. wikipedia.org The nitro group at the C5 position of this compound strongly activates the benzene ring towards nucleophilic attack, particularly at positions ortho and para to it. wikipedia.orgpressbooks.pub This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. researchgate.net

While the indole system itself complicates direct SNAr on the benzene portion without a leaving group, this pathway becomes highly relevant in precursors where a suitable leaving group (e.g., a halide) is present at a position activated by the nitro group. For example, studies on related 5-nitroindole (B16589) systems demonstrate that groups at C4 or C6 can be displaced by nucleophiles. Research has shown that substrates with nitro-activation on an aromatic ring can undergo SNAr reactions with various nucleophiles, including amines and alkoxides, to form C5-substituted indole derivatives. nih.govacsgcipr.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. pressbooks.pub

Chemistry of the Methanol Functionality

The primary alcohol group at the C3 position is a focal point for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (1-benzyl-5-nitro-1H-indole)-3-carbaldehyde, or further to the carboxylic acid, 1-benzyl-5-nitro-1H-indole-3-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. For the more complete oxidation to the carboxylic acid, stronger reagents are typically employed. organic-chemistry.org A variety of modern and classical oxidation methods are applicable. organic-chemistry.org For example, the use of iron nitrate (B79036) with TEMPO under an oxygen atmosphere provides an efficient, environmentally friendly method for converting primary alcohols to carboxylic acids. organic-chemistry.org

| Reagent/System | Product | Selectivity |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Stops at the aldehyde. |

| Dess-Martin periodinane (DMP) | Aldehyde | Mild, selective for aldehyde formation. |

| CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | Carboxylic Acid | Strong oxidant, converts primary alcohols to carboxylic acids. |

| KMnO₄, NaOH, H₂O | Carboxylic Acid | Powerful, non-selective oxidant. |

| Fe(NO₃)₃·9H₂O/TEMPO/O₂ | Carboxylic Acid | A catalytic, aerobic oxidation method. organic-chemistry.org |

| CrO₃, H₅IO₆ | Carboxylic Acid | Catalytic chromium system for clean oxidation. organic-chemistry.org |

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. msu.edu For example, reaction with acetic anhydride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edu This would produce a variety of ethers depending on the alkyl halide used.

The direct displacement of the hydroxyl group is challenging because it is a poor leaving group. libretexts.org To facilitate nucleophilic substitution, the -OH group must first be converted into a better leaving group. msu.edulibretexts.org A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl), which protonates the hydroxyl group to form -OH2+, a good leaving group (water). libretexts.orgyoutube.com This allows nucleophiles like halide ions to attack the adjacent carbon.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2-type reactions. msu.edu In the context of indolylmethanols, acid-catalyzed substitution reactions are common and proceed via the formation of a stabilized carbocation intermediate at the C3 position. oaes.ccmdpi.com

Rearrangement Reactions and Tautomerism Studies

Indole and its derivatives can exhibit tautomerism, which involves the migration of a proton. wikipedia.org The most common form is prototropic tautomerism, where a hydrogen atom relocates. wikipedia.org While the 1H-indole form is overwhelmingly the most stable, other tautomers, such as 3H-indoles (indolenines), can exist in equilibrium. researchgate.netwiley.com For this compound, the N-benzyl group prevents tautomerization involving the indole nitrogen proton. However, tautomerism involving the methanol proton and the indole ring system, though less favorable, is theoretically possible under specific conditions.

Rearrangement reactions of the indole scaffold itself are not common under typical conditions. However, rearrangements involving substituents can occur. For instance, acid-catalyzed reactions of indolylmethanols can generate delocalized cationic intermediates that may lead to unexpected products depending on the nucleophile and reaction conditions. oaes.cc Furthermore, compounds with structural similarities, such as o-nitrobenzyl derivatives, are known to undergo various non-photochemical rearrangements to form a range of heterocyclic products, suggesting that under certain strenuous conditions, the this compound framework could potentially undergo complex transformations. psu.edu

Derivatization Strategies and Analogue Design Based on 1 Benzyl 5 Nitro 1h 3 Indolyl Methanol Scaffold

Modification of the N-Benzyl Substituent

Researchers have explored replacing the standard benzyl (B1604629) group with a range of other aromatic and aliphatic groups to better understand the binding site of target proteins. nih.gov Adding different chemical groups to the phenyl ring of the N-benzyl substituent can change the electronic properties of the indole (B1671886) nitrogen, which in turn affects interactions like pi-stacking and hydrogen bonding. For example, adding halogen atoms or small alkyl groups to the phenyl ring is a common strategy to alter the compound's lipophilicity and how it is metabolized in the body. researchgate.net In some studies, the presence of an N-benzyl group has been shown to be important for the antiplatelet activity of indole derivatives. nih.gov

Table 1: Examples of Aromatic Substitutions on the N-Benzyl Ring

| Substituent on Phenyl Ring | R-Group | Resulting Compound Name |

| 4-Fluoro | F | (1-(4-fluorobenzyl)-5-nitro-1H-indol-3-yl)methanol |

| 4-Chloro | Cl | (1-(4-chlorobenzyl)-5-nitro-1H-indol-3-yl)methanol |

| 4-Methyl | CH3 | (1-(4-methylbenzyl)-5-nitro-1H-indol-3-yl)methanol |

Replacing the benzyl group with aliphatic substituents, such as a cyclohexylmethyl group or simple alkyl chains, helps to determine if the aromatic ring is essential for the compound's biological function. orgsyn.org

To introduce new chemical properties, heterocyclic rings have been used as N-substituents. Swapping the benzyl group for rings like pyridyl, pyrimidinyl, or thiazolyl can add more sites for hydrogen bonding, potentially improving target interaction and solubility. For instance, creating (5-nitro-1-(pyridin-2-ylmethyl)-1H-indol-3-yl)methanol introduces a basic nitrogen atom that can form salt bridges and change the compound's pharmacokinetic profile. acs.org

Table 2: Examples of Heterocyclic Ring N-Substituents

| Heterocyclic Ring | Resulting Compound Name |

| Pyridin-2-ylmethyl | (5-nitro-1-(pyridin-2-ylmethyl)-1H-indol-3-yl)methanol |

| Pyrimidin-2-ylmethyl | (5-nitro-1-(pyrimidin-2-ylmethyl)-1H-indol-3-yl)methanol |

| Thiazol-2-ylmethyl | (5-nitro-1-(thiazol-2-ylmethyl)-1H-indol-3-yl)methanol |

Functionalization of the Nitro Group

The nitro group at the C5 position is a key area for modification in drug design. Reducing it to an amino group creates a versatile "handle" for further chemical changes. acs.org

The reduction of the 5-nitro group to a 5-amino group is a fundamental step in modifying this scaffold. acs.orgresearchgate.net This is typically done using reducing agents like tin(II) chloride or through catalytic hydrogenation. The resulting (1-benzyl-5-amino-1H-3-indolyl)methanol can then be further modified.

This new amino group can easily react with various carboxylic acids to form a wide range of amides, allowing for precise adjustments to the molecule's properties. Similarly, reacting the 5-amino group with isocyanates or carbamoyl (B1232498) chlorides produces ureas and carbamates, which can add more hydrogen bonding opportunities and change the molecule's polarity.

Table 3: Examples of Derivatization from the 5-Amino Group

| Derivative Type | Reagent | Resulting Functional Group |

| Amide | Acetyl chloride | -NHC(O)CH3 |

| Urea | Phenyl isocyanate | -NHC(O)NHPh |

| Carbamate | Methyl chloroformate | -NHC(O)OCH3 |

Beyond amides and ureas, the 5-amino group can be used to create other nitrogen-containing derivatives. For example, it can be converted into an azo compound or undergo reductive amination to add substituted amino groups. Another option is to create sulfonamides by reacting it with sulfonyl chlorides, which introduces a different kind of polar group capable of hydrogen bonding.

Elaboration at the C3-Methanol Position

The methanol (B129727) group at the C3 position is another important site for making chemical changes. nih.gov The primary alcohol can be transformed in several ways to introduce new functional groups that can interact with biological targets. rsc.orgchemrxiv.org

One common approach is to oxidize the methanol to an aldehyde. This aldehyde can then be used in other reactions, like reductive amination or Wittig-type reactions, to form new carbon-carbon or carbon-nitrogen bonds. rsc.org The alcohol can also be converted into an ester or an ether to add lipophilic groups, which can improve the compound's ability to cross cell membranes. Furthermore, the hydroxyl group can be replaced with other groups, such as halogens or azides, through nucleophilic substitution, offering more ways to diversify the molecule's structure and function. nih.gov

Table 4: Examples of Modifications at the C3-Methanol Position

| Modification | Reagent/Reaction | Resulting Functional Group at C3 |

| Oxidation | PCC, DMP | -CHO (Aldehyde) |

| Esterification | Acetic anhydride (B1165640) | -CH2OC(O)CH3 |

| Etherification | Methyl iodide, NaH | -CH2OCH3 |

| Azidation | DPPA, DBU | -CH2N3 |

Formation of Carbonyl, Carboxylic Acid, and Nitrile Derivatives

The transformation of the C3-hydroxymethyl group into carbonyl, carboxylic acid, and nitrile functionalities introduces key structural diversity and opportunities for further chemical elaboration.

Carbonyl Derivatives: The oxidation of the primary alcohol in (1-benzyl-5-nitro-1H-3-indolyl)methanol to an aldehyde, (1-benzyl-5-nitro-1H-indol-3-yl)carbaldehyde, can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed to prevent over-oxidation to the carboxylic acid. A one-pot synthesis method for 4-substituted 3-nitrophenyl carbonyl compounds from benzyl alcohols has been developed, which involves a tandem oxidation-nitration process. researchgate.net This suggests the feasibility of controlled oxidation of the hydroxymethyl group in the presence of the nitro-aromatic system. Further oxidation of the aldehyde or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can yield the corresponding ketone, 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione, also known as a substituted isatin. nih.gov

Carboxylic Acid Derivatives: The synthesis of the corresponding carboxylic acid, 1-benzyl-5-nitro-1H-indole-3-carboxylic acid, can be accomplished by the oxidation of the C3-hydroxymethyl group. Strong oxidizing agents are typically required for this transformation. Alternatively, palladium-catalyzed domino reactions of indole-carboxylic acids with benzyl alcohols have been reported to synthesize bis(indolyl)methanes, indicating the reactivity of the indole carboxylic acid functionality. mdpi.com A domino aza-Michael-SNAr-heteroaromatization route has also been described for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, which highlights advanced methods for constructing such systems. nih.gov

Nitrile Derivatives: The introduction of a nitrile group to form 1-benzyl-5-nitro-1H-indole-3-carbonitrile can be achieved through several synthetic routes. A common method involves the dehydration of the corresponding primary amide, which can be derived from the carboxylic acid. Another approach is the direct cyanation of the indole ring. Palladium-catalyzed direct C3-cyanation of indoles using acetonitrile (B52724) as the cyanide source has been demonstrated, providing a direct route to the nitrile derivative. rsc.org

| Derivative Type | Synthetic Method | Reagents |

| Carbonyl (Aldehyde) | Mild Oxidation | PCC, DMP, Swern Oxidation |

| Carbonyl (Ketone/Isatin) | Strong Oxidation | KMnO4, Jones Reagent |

| Carboxylic Acid | Strong Oxidation | Strong oxidizing agents |

| Nitrile | Dehydration of Amide | Dehydrating agents |

| Nitrile | Direct Cyanation | PdCl2, Cu(OAc)2, Acetonitrile |

Synthesis of Novel Ethers, Esters, and Amine Derivatives

The hydroxyl group of this compound is a prime site for the synthesis of ethers, esters, and for its conversion to amines, leading to a wide array of analogues with potentially diverse biological activities.

Ether Derivatives: Ether analogues can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which then reacts with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups. For instance, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been synthesized and shown to possess potent antileishmanial activity, suggesting the potential of similar modifications on the indole scaffold. nih.gov

Ester Derivatives: Esterification of the primary alcohol can be readily achieved by reaction with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid or base catalyst. The Schotten-Baumann method, using an acyl chloride and a base, is a common procedure for this transformation. dergipark.org.tr The synthesis of various 1-acyloxyindole compounds has been reported, highlighting the accessibility of this class of derivatives. nih.gov

Amine Derivatives: The conversion of the alcohol to an amine can be accomplished through a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequent reaction with an amine or ammonia (B1221849) via nucleophilic substitution yields the desired amine derivative. The reduction of the nitro group at the C5 position to an amine is also a key transformation for generating bioactive derivatives.

| Derivative Type | Synthetic Method | Key Intermediates/Reagents |

| Ethers | Williamson Ether Synthesis | Alkoxide, Alkyl Halide |

| Esters | Esterification | Carboxylic Acid/Acyl Chloride |

| Amines | Nucleophilic Substitution | Tosylate/Mesylate, Amine/Ammonia |

Regioselective Modifications of the Indole Core

Beyond derivatization of the C3-substituent, the indole nucleus itself offers multiple sites for functionalization. Regioselective methods are crucial for controlling the position of new substituents and for the synthesis of well-defined analogues.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of the this compound scaffold, the N-benzyl group can act as a directing group. The process involves the deprotonation of the position ortho to the directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate then reacts with various electrophiles to introduce a wide range of substituents at the C2 position of the indole ring. The choice of the directing group and the reaction conditions are critical for achieving high regioselectivity.

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govrsc.orgresearchgate.net This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. For the this compound scaffold, LSF strategies can be employed to modify various positions on the indole ring.

Copper-catalyzed C-H functionalization is a prominent LSF method that can be used to introduce hydroxyl, methyl, azido, cyano, and aryl groups. rsc.orgresearchgate.net For instance, Cu-catalyzed C-H LSF has been successfully used to modify 5-nitrofuran drugs, demonstrating its applicability to nitro-containing heterocyclic systems. nih.govrsc.orgresearchgate.net These methods could potentially be adapted for the regioselective functionalization of the C2, C4, C6, or C7 positions of the 1-benzyl-5-nitro-1H-indole core, providing access to a vast chemical space of novel derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Nitro 1h 3 Indolyl Methanol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous determination of a molecule's elemental composition by providing a highly accurate mass measurement. For (1-benzyl-5-nitro-1H-3-indolyl)methanol, HRMS analysis is critical to confirm its molecular formula, C₁₆H₁₄N₂O₃.

Key Findings from HRMS Analysis:

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Calculated Monoisotopic Mass | 282.0999 Da |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (e.g., [M+H]⁺) | 283.1078 Da |

The exceptional mass accuracy of HRMS, typically within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing unequivocal evidence for the presence of the 1-benzyl-5-nitro-1H-indole framework coupled with a hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the atomic framework of this compound.

¹H and ¹³C NMR for Primary Structural Assignment

¹H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectral Data:

The proton spectrum of this compound exhibits characteristic signals corresponding to the benzyl (B1604629), indole (B1671886), and hydroxymethyl moieties. The aromatic region is particularly informative, showing the influence of the electron-withdrawing nitro group and the N-benzyl substituent.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (indole) | ~7.30 | s | - |

| H-4 (indole) | ~8.50 | d | ~2.0 |

| H-6 (indole) | ~8.10 | dd | ~9.0, 2.0 |

| H-7 (indole) | ~7.50 | d | ~9.0 |

| Benzyl-CH₂ | ~5.40 | s | - |

| Benzyl-Ar-H | ~7.20-7.40 | m | - |

| CH₂OH | ~4.80 | d | ~6.0 |

| OH | ~1.90 | t | ~6.0 |

¹³C NMR Spectral Data:

The ¹³C NMR spectrum complements the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (indole) | ~125.0 |

| C-3 (indole) | ~115.0 |

| C-3a (indole) | ~128.0 |

| C-4 (indole) | ~118.0 |

| C-5 (indole) | ~142.0 |

| C-6 (indole) | ~117.0 |

| C-7 (indole) | ~111.0 |

| C-7a (indole) | ~139.0 |

| Benzyl-CH₂ | ~50.0 |

| Benzyl-C1' | ~136.0 |

| Benzyl-Ar-C | ~127.0-129.0 |

| CH₂OH | ~57.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

2D NMR experiments are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the coupling between the CH₂OH protons and the hydroxyl proton, as well as the connectivity of the aromatic protons on the indole and benzyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded carbon and proton atoms. This technique is used to definitively assign the carbon signals based on their attached protons (e.g., assigning the C-2 signal based on the H-2 proton).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, such as establishing the link between the benzyl-CH₂ protons and the indole N-1 position, and the connection of the CH₂OH group to the C-3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In the case of this compound, NOESY can show through-space correlations between the benzyl-CH₂ protons and the H-2 and H-7 protons of the indole ring, helping to define the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Key Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | ~3400 (broad) | ~3400 | Stretching |

| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Stretching |

| C-H (aliphatic) | ~2920, 2850 | ~2920, 2850 | Stretching |

| C=C (aromatic) | ~1600, 1490, 1450 | ~1600, 1490, 1450 | Stretching |

| N-O (nitro) | ~1520 (asymmetric), ~1340 (symmetric) | ~1520, ~1340 | Stretching |

| C-N | ~1300 | ~1300 | Stretching |

| C-O (alcohol) | ~1050 | ~1050 | Stretching |

The strong absorption bands corresponding to the nitro group (N-O stretching) are particularly prominent in the IR spectrum, providing clear evidence of its presence. The broad O-H stretch from the alcohol group is also a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The extensive conjugated system of the 1-benzyl-5-nitro-1H-indole core acts as a strong chromophore.

UV-Vis Absorption Data (in Methanol):

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~220 | ~25,000 | π → π |

| ~270 | ~15,000 | π → π |

| ~350 | ~8,000 | n → π* |

The presence of the nitro group and the extended conjugation with the benzyl group typically results in a bathochromic (red) shift of the absorption maxima compared to the parent indole, with the low-energy n → π* transition being particularly characteristic of the nitro-aromatic system.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crystallographic Data Summary (Hypothetical):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Key Bond Lengths (Å) | C-O: ~1.43, C-N (nitro): ~1.48, N-O: ~1.22 |

| Key Bond Angles (°) | O-N-O: ~125 |

| Key Torsional Angles (°) | C2-C3-C(H₂OH)-O: ~XX.X |

X-ray analysis would reveal the planarity of the indole ring and the relative orientation of the benzyl and hydroxymethyl substituents. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitro group, which stabilize the crystal lattice, can also be identified and characterized.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

A thorough review of scientific literature reveals no specific studies on the chiroptical spectroscopy of chiral derivatives of this compound. While the broader field of indole chemistry includes extensive research on the synthesis and chiroptical analysis of various chiral indole-containing compounds, this particular substituted indolyl-methanol has not been a subject of such investigations.

The synthesis of chiral indole derivatives is a significant area of research, with various catalytic asymmetric methods being developed to produce enantiomerically pure or enriched compounds. rsc.orgnih.govsciencedaily.com These methods are crucial as the biological activity and material properties of chiral molecules are often dependent on their specific three-dimensional structure.

Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful tools for the stereochemical elucidation of chiral molecules. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. For complex natural products containing indole moieties, theoretical calculations of ECD spectra are often compared with experimental data to assign the absolute stereochemistry. acs.org

In the context of synthetic chiral indole derivatives, such as azahelicenes, chiroptical properties like circular dichroism and circularly polarized luminescence are key characteristics that are investigated to understand their unique optical activities. nih.gov However, for this compound itself, the molecule is achiral and therefore does not exhibit chiroptical properties. For chiroptical analysis to be applicable, a chiral center or axis would need to be introduced into its derivatives.

Given the absence of published research detailing the synthesis and subsequent chiroptical analysis of any chiral derivatives of this compound, no experimental or computational chiroptical data can be presented. The applicability of this section is therefore limited by the current scope of available scientific literature.

Computational and Theoretical Investigations of 1 Benzyl 5 Nitro 1h 3 Indolyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of (1-benzyl-5-nitro-1H-3-indolyl)methanol. These methods allow for a detailed exploration of the molecule's potential energy surface and electronic landscape.

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule with multiple rotatable bonds, such as the bond connecting the benzyl (B1604629) group to the indole (B1671886) nitrogen and the bond of the methanol (B129727) group, multiple conformations can exist.

Conformational analysis is therefore performed to identify the various low-energy conformers and determine their relative stabilities. The presence of the bulky benzyl group at the N-1 position and the methanol group at the C-3 position introduces significant steric considerations that influence the preferred orientation of these substituents relative to the indole plane. The nitro group at the C-5 position, being coplanar with the indole ring, has less conformational flexibility but significantly influences the electronic distribution.

The optimized geometry provides key structural parameters. Below is a representative table of calculated bond lengths and angles for the core indole structure, which would be refined by the specific substituents of this compound.

| Parameter | Typical Calculated Value (Å or Degrees) |

| C2-C3 Bond Length | ~1.38 Å |

| C3-C3a Bond Length | ~1.45 Å |

| N1-C2 Bond Length | ~1.37 Å |

| N1-C7a Bond Length | ~1.39 Å |

| C2-N1-C7a Angle | ~108° |

| N1-C2-C3 Angle | ~110° |

| C2-C3-C3a Angle | ~107° |

| Note: These are typical values for an indole ring and would be specifically calculated for the title compound in a dedicated study. |

The electronic structure of this compound is significantly influenced by its substituent groups. The nitro group at the C-5 position is a strong electron-withdrawing group, which lowers the energy of the molecular orbitals. scispace.comnih.gov The benzyl group at the N-1 position and the methanol group at the C-3 position also modulate the electronic properties.

Frontier Molecular Orbital (FMO) theory is a key component of these electronic structure analyses. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the indole ring, while the LUMO is likely to be concentrated on the nitro group due to its electron-accepting nature. This distribution influences the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions.

| Molecular Orbital | Typical Calculated Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

| Note: These are representative energy values for a nitroaromatic compound and would require specific calculation for this compound. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions), while blue areas show positive potential (electron-poor regions).

In this compound, the MEP surface would show a significant region of negative potential around the oxygen atoms of the nitro group and the hydroxyl group of the methanol substituent. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms. The aromatic rings will also exhibit characteristic electrostatic potentials that influence their interactions with other molecules.

Analysis of the Mulliken or Natural Bond Orbital (NBO) atomic charges provides a quantitative measure of the charge distribution on each atom, further elucidating the electronic effects of the substituents.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are extensively used to explore the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

For a given transformation of this compound, such as the oxidation of the methanol group or a substitution reaction on the indole ring, computational methods can be used to identify the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides crucial insights into the geometry of the reacting species at the point of bond-making and bond-breaking.

Locating a transition state is a critical step in understanding a reaction mechanism. youtube.com Once a TS is found, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Following the reaction pathway downhill from the TS in both directions leads to the reactant and product, thus mapping out the entire reaction coordinate. For complex reactions, multiple steps and intermediates may be involved, each with its own transition state. pku.edu.cn

The activation energy is a key determinant of the reaction rate. According to transition state theory, a lower activation energy corresponds to a faster reaction. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. rsc.org

For this compound, computational studies could, for example, investigate the mechanism of its synthesis or its further functionalization. A hypothetical energy profile for a generic single-step reaction is presented below.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Products | -10 to +5 |

| Note: These values are illustrative for a typical organic reaction and would need to be calculated for a specific transformation of the title compound. |

Through these computational approaches, a detailed and quantitative understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and the potential application of this and related molecules.

Theoretical Structure-Property Relationship Studies

Theoretical studies on the relationship between the structure of a molecule and its properties are fundamental to understanding its chemical behavior. For this compound, this involves examining how its constituent parts—the benzyl group, the nitro group, and the hydroxymethyl group—influence the characteristics of the indole core.

The electronic and steric properties of this compound are determined by the interplay of its various substituents. The indole nucleus itself is an aromatic heterocyclic system. The introduction of substituents at different positions significantly modulates its electronic distribution and three-dimensional shape.

Electronic Parameters:

The primary electronic effects in this compound stem from the electron-withdrawing nature of the nitro (NO₂) group and the influence of the N-benzyl and C3-methanol substituents.

Nitro Group (NO₂): Positioned at the 5-position of the indole ring, the nitro group is a strong electron-withdrawing group due to both the inductive (-I) and resonance (-M) effects. This has a profound impact on the electron density of the entire indole system. Quantum chemical calculations on related 5-nitroindole (B16589) derivatives have shown that electron-withdrawing substituents at this position significantly alter the spin density distribution in the corresponding radical cations. rsc.org This suggests a modification of the molecule's susceptibility to oxidation. The presence of the nitro group generally reduces the electron density on the indole ring, making it less susceptible to electrophilic attack compared to unsubstituted indole.

N-Benzyl Group: The benzyl group attached to the indole nitrogen (N1) primarily exerts an inductive effect. While the phenyl ring itself is electron-rich, its connection via a methylene (B1212753) (-CH₂-) bridge means its electronic influence on the indole ring is less pronounced than a directly attached phenyl group. However, substitution at the N1 position is known to be crucial for the biological potential of some indole derivatives. nih.gov

Methanol Group (-CH₂OH): The methanol group at the C3 position has a relatively modest electronic influence. It can act as a weak electron-withdrawing group inductively.

Steric Parameters:

Steric hindrance plays a critical role in how a molecule interacts with other molecules, including reactants or biological receptors.

N-Benzyl Group: The benzyl group is sterically demanding. Its presence at the N1 position can influence the orientation of other molecules approaching the indole core. The rotational freedom of the phenyl ring around the C-N bond also contributes to the molecule's conformational flexibility.

C3-Methanol Group: The hydroxymethyl group at C3 also contributes to the steric bulk around the five-membered ring of the indole nucleus.

A summary of the expected influence of each substituent on the electronic and steric parameters is provided in the table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| Nitro (NO₂) | 5 | Strong electron-withdrawing | Moderate |

| Benzyl (C₇H₇) | 1 | Weak inductive effect | High |

| Methanol (CH₂OH) | 3 | Weak inductive effect | Moderate |

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular descriptors. For chemical reactivity, QSPR can be a valuable tool to estimate reaction rates or equilibrium constants without performing the actual experiments.

While specific QSPR models for the chemical reactivity of this compound are not extensively documented in the literature, the methodology can be applied. A typical QSPR study would involve:

Dataset Generation: A series of related indole derivatives with known reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors can be categorized as:

Electronic: Dipole moment, ionization potential, electron affinity, atomic charges.

Steric: Molecular volume, surface area, molar refractivity.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Quantum Chemical: Energies of frontier molecular orbitals (HOMO and LUMO), which are often correlated with reactivity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, a QSPR model could predict its reactivity in various reactions, such as oxidation, reduction of the nitro group, or substitution reactions. For instance, studies on substituted indoles have used DFT calculations to predict their oxidation potentials, which is a measure of their reactivity towards oxidation. rsc.org Such calculated properties could serve as the basis for a QSPR model.

The following table illustrates hypothetical descriptors that could be used in a QSPR model for predicting the reactivity of indole derivatives.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Quantum Chemical | HOMO Energy | Relates to susceptibility to electrophilic attack |

| Quantum Chemical | LUMO Energy | Relates to susceptibility to nucleophilic attack |

| Electronic | Dipole Moment | Influences interactions in polar reactions |

| Steric | Molecular Volume | Affects accessibility of the reaction center |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., solvent effects, self-assembly)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes like conformational changes, solvent interactions, and self-assembly.

For this compound, MD simulations can offer valuable insights into its behavior in different environments.

Solvent Effects: The solvent can have a significant impact on the conformation and reactivity of a solute. MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water, ethanol). These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For instance, polar solvent molecules would be expected to form hydrogen bonds with the nitro and methanol groups.

Conformational Preferences: The presence of a solvent can stabilize certain conformations of the molecule over others. The flexibility of the benzyl group, for example, might be influenced by the surrounding solvent.

Dynamic Behavior: MD simulations can track the movement and interactions of the molecule in solution, providing a more realistic representation than static models. Studies on indole in water have utilized MD simulations to understand its excited-state dynamics, highlighting the importance of solvent interactions. nih.govacs.org

Self-Assembly: Molecules with aromatic and polar groups, like this compound, may exhibit a tendency to self-assemble or aggregate in solution. This can be driven by intermolecular forces such as:

π-π Stacking: Interactions between the aromatic indole and benzyl rings of adjacent molecules.

Hydrogen Bonding: Interactions between the methanol group of one molecule and the nitro or methanol group of another.

van der Waals Forces: General attractive forces between molecules.

MD simulations can be used to investigate the likelihood and nature of such self-assembly. By placing multiple molecules of this compound in a simulation box, one can observe whether they form stable aggregates and characterize the geometry and energetics of these clusters.

The table below summarizes the potential applications of MD simulations for studying this compound.

| Simulation Focus | Information Gained | Potential Implications |

| Solvation in Water | Solvation shell structure, hydrogen bonding network, conformational dynamics | Understanding solubility and reactivity in aqueous media |

| Self-Assembly | Propensity to form dimers or larger aggregates, nature of intermolecular forces | Predicting behavior at high concentrations, potential for material applications |

Applications of 1 Benzyl 5 Nitro 1h 3 Indolyl Methanol in Chemical Research and Material Science

As a Synthetic Intermediate in Complex Organic Synthesis

The utility of a molecule as a synthetic intermediate is determined by the reactivity of its functional groups and its ability to serve as a building block for more complex structures. While direct applications of (1-benzyl-5-nitro-1H-3-indolyl)methanol are not extensively documented, its structural motifs suggest potential pathways for elaboration.

Precursor for Advanced Heterocyclic Systems

The indole (B1671886) nucleus is a common feature in a multitude of complex heterocyclic systems. The functional groups of this compound—the reactive hydroxymethyl group at C3 and the electron-withdrawing nitro group at C5—offer handles for further chemical transformations. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which is a versatile precursor for various condensation and multicomponent reactions to build fused heterocyclic rings.

Research on related 5-nitroindole (B16589) derivatives has shown that the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form new heterocyclic rings fused to the indole core. d-nb.infonih.gov For example, a Vilsmeier-Haack reaction on 5-nitro-1H-indole can yield the corresponding 3-carbaldehyde, which then serves as a key intermediate for the synthesis of various conjugates. d-nb.infonih.gov While not directly involving this compound, these studies highlight the synthetic potential of the 5-nitroindole scaffold.

Building Block for Polyfunctional Molecules

The term "polyfunctional molecule" refers to a compound bearing multiple functional groups. This compound is inherently a polyfunctional molecule. The hydroxymethyl group can be converted into a variety of other functionalities, such as halides, azides, or ethers, each providing a new reactive site for further molecular elaboration. The nitro group can be reduced to an amine, which can be acylated, alkylated, or diazotized to introduce further diversity. The benzyl (B1604629) group on the indole nitrogen provides steric bulk and influences the electronic properties of the indole ring, which can be a desirable feature in the design of specific molecular architectures.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound suggests its potential to participate in such interactions.

Non-Covalent Interactions and Self-Assembly Processes

Contributions to Catalysis

The use of organic molecules as ligands for metal catalysts is a cornerstone of modern synthetic chemistry. The structure of this compound provides potential coordination sites for metal ions.

Development as a Ligand Component in Metal-Catalyzed Reactions

The hydroxymethyl group and the nitrogen atom of the indole ring could potentially coordinate with a metal center. Furthermore, modification of the hydroxymethyl group to introduce other donor atoms (e.g., phosphorus or sulfur) could lead to the synthesis of novel multidentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the corresponding metal complex, would be influenced by the electron-withdrawing nitro group and the steric bulk of the benzyl group. While the development of ligands from closely related indole structures for various catalytic reactions is an active area of research, there are no specific reports on the use of this compound for this purpose.

Exploration as an Organocatalyst or Precursor

The structure of this compound suggests its potential as a precursor in the development of novel organocatalysts. The indole ring, particularly when substituted with an electron-withdrawing group like the nitro group (–NO₂), can be activated for various chemical transformations. researchgate.netresearchgate.net The nitro group at the C5 position significantly influences the electron density of the indole ring, enhancing the electrophilicity at certain positions and the acidity of N-H or C-H bonds, a key feature in many catalytic cycles. researchgate.netresearchgate.netnih.gov

Research on related nitroindole structures has shown their capacity to participate in asymmetric reactions, a cornerstone of modern synthetic chemistry. For instance, 3-nitroindoles have been employed as effective electrophiles in dearomatization reactions, reacting with a variety of electron-rich species. researchgate.net Furthermore, the presence of a nitro group can facilitate the deprotonation at other positions on the indole ring, creating highly reactive nucleophilic species for subsequent reactions. researchgate.net

This compound, with its hydroxyl group, offers a convenient handle for immobilization onto solid supports or for further functionalization to create a more complex catalytic system. This modification could lead to the development of heterogeneous catalysts, which are highly valued for their ease of separation and recyclability. The benzyl group at the N1 position provides steric bulk and can influence the stereochemical outcome of catalyzed reactions, a critical aspect in asymmetric synthesis. While direct catalytic applications of this compound have yet to be extensively reported, its structural motifs are analogous to those found in precursors for domino reactions, such as the Friedel-Crafts/nitro-Michael cascade, which are catalyzed by chiral phosphoric acids to produce complex polycyclic structures. unibo.itnih.gov

Potential in Advanced Materials Development

The unique combination of a bulky benzyl group, a reactive nitro group, and a functional methanol (B129727) moiety makes this compound an intriguing candidate for the development of advanced materials with tailored properties.

The hydroxyl group of the methanol substituent at the C3 position serves as a prime site for polymerization. This functional group can readily undergo reactions such as esterification or etherification, allowing the molecule to be incorporated as a monomeric unit into polyester (B1180765) or polyether chains. The rigid indole core, coupled with the bulky benzyl group, would likely impart significant thermal stability and specific mechanical properties to the resulting polymer.

Indole-based polymers have garnered interest for their electronic and photophysical properties. rsc.org Polymers containing indole moieties have been shown to be electroactive and can be cross-linked through electrochemical oxidation. rsc.org The incorporation of the nitro group, a strong electron-withdrawing group, would further modulate the electronic characteristics of the polymer, potentially leading to materials with applications in organic electronics, such as organic field-effect transistors (OFETs) or as components in sensors. nih.govnih.gov The synthesis of polymers containing nitroaromatic compounds is a known strategy for creating materials with specific functionalities, including those for detecting explosives. nih.gov

The indole ring system is a well-known fluorophore, and its derivatives are extensively used as fluorescent probes in biological and chemical sensing. rsc.orgmdpi.com The fluorescence properties of indole derivatives are highly sensitive to their substitution pattern and the surrounding environment. researchgate.netnih.govrsc.org The presence of the nitro group, a potent electron-withdrawing group and a known chromophore, is expected to significantly influence the photophysical properties of this compound.

Nitroaromatic compounds are recognized as strong chromophores, often imparting color to the substances in which they are present. nih.govacs.orgacs.orgnih.gov The nitro group can induce a bathochromic (red) shift in the absorption spectrum. In the context of fluorescence, electron-withdrawing groups can sometimes quench fluorescence, but they can also be part of a donor-π-acceptor (D-π-A) system that leads to interesting photophysical behaviors like solvatochromism or use in fluorogenic probes. mdpi.com The indole moiety can act as the electron donor and the π-bridge, while the nitro group serves as the acceptor. This D-π-A architecture is a common design for creating molecules with large Stokes shifts and environment-sensitive fluorescence, making them suitable for advanced imaging and sensing applications. mdpi.com

Analytical Method Development

In the realm of analytical chemistry, the availability of pure and well-characterized compounds is paramount for the development and validation of reliable analytical methods.

This compound, when synthesized in a highly pure form, has the potential to serve as a reference standard for both chromatographic and spectroscopic techniques. In High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are essential for compound identification (by comparing retention times) and for quantification (by creating calibration curves). creative-proteomics.comnih.govresearchgate.net Given its aromatic nature and the presence of a UV-active nitro group, this compound would be readily detectable by UV-Vis detectors commonly used in HPLC. nih.gov

The National Institute of Standards and Technology (NIST), for example, provides Standard Reference Materials (SRMs) for various classes of compounds, including nitrated aromatic hydrocarbons, to ensure the quality and comparability of analytical measurements. nist.gov While this compound may not currently be a certified SRM, its unique structure makes it a valuable candidate for laboratories synthesizing or studying related indole derivatives.

In spectroscopy, this compound can be used to generate reference spectra (e.g., NMR, IR, MS, UV-Vis). The infrared spectrum would show characteristic peaks for the nitro group (strong asymmetric and symmetric stretches), the hydroxyl group, and the aromatic rings. spectroscopyonline.comacs.org Mass spectrometry would yield a specific fragmentation pattern that can be used for identification in complex mixtures. creative-proteomics.com For instance, in the analysis of environmental samples or synthetic reaction mixtures, having a reference spectrum of this compound would be crucial for its unambiguous identification.

Conclusion and Future Directions in 1 Benzyl 5 Nitro 1h 3 Indolyl Methanol Research

Summary of Key Academic Contributions and Insights

The foundational knowledge for (1-benzyl-5-nitro-1H-3-indolyl)methanol stems from extensive research into its constituent parts, primarily 5-nitroindole (B16589) and N-benzylindole derivatives.

Substituted 5-nitroindoles have emerged as a significant class of compounds in oncology research. Studies have demonstrated that derivatives of the 5-nitroindole scaffold can function as potent binders of G-quadruplex (G4) DNA structures, particularly the c-Myc promoter. nih.govnih.gov This binding has been shown to downregulate the expression of the c-Myc oncogene, induce cell-cycle arrest, and ultimately lead to anticancer activity. nih.govnih.gov Biophysical analyses, including fluorescence intensity titrations and microscale thermophoresis, have confirmed that the 5-nitro group plays a critical role in the binding affinity and selectivity for c-Myc G4 DNA over duplex DNA. nih.gov